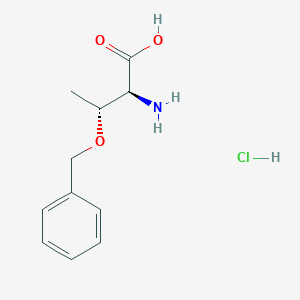

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride, also known as benzyl threonine hydrochloride, is a derivative of the amino acid threonine. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine. It is recognized for its role in influencing anabolic hormone secretion, providing fuel during exercise, and preventing muscle damage.

Wirkmechanismus

Target of Action

H-Thr(bzl)-OH hcl is a derivative of the amino acid threonine . Its primary targets are the biological systems that utilize amino acids and their derivatives. These systems include those involved in the secretion of anabolic hormones, energy supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Mode of Action

The compound interacts with its targets by influencing the secretion of anabolic hormones, providing fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage

Biochemical Pathways

The biochemical pathways affected by H-Thr(bzl)-OH hcl are those involved in the metabolism of amino acids and their derivatives. These pathways play crucial roles in various physiological processes, including muscle growth and repair, energy production, and stress response .

Result of Action

The molecular and cellular effects of H-Thr(bzl)-OH hcl’s action include enhanced secretion of anabolic hormones, increased energy supply during exercise, improved mental performance during stress-related tasks, and reduced exercise-induced muscle damage . These effects contribute to its recognition as a beneficial ergogenic dietary substance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride involves the protection of the hydroxyl group of threonine with a benzyl group. This is typically achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzyl threonine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the benzyl protecting group.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of benzyl threonine ketone or aldehyde.

Reduction: Formation of free threonine.

Substitution: Formation of various threonine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Studied for its role in protein structure and function, as well as its effects on cellular metabolism.

Medicine: Investigated for its potential therapeutic effects in muscle recovery and as a dietary supplement.

Industry: Utilized in the production of pharmaceuticals and nutraceuticals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Thr-OMe-HCl: Methyl threonine hydrochloride.

H-Thr-OBzl-HCl: Benzyl threonine hydrochloride.

H-Thr(Bzl)-Ol-HCl: Benzyl threonine alcohol hydrochloride.

Uniqueness

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride is unique due to its specific benzyl protection, which makes it a valuable intermediate in peptide synthesis. Its ability to influence anabolic hormone secretion and provide fuel during exercise also sets it apart from other threonine derivatives.

Biologische Aktivität

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid; hydrochloride, a derivative of phenylalanine, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H17NO3·HCl

- Molecular Weight : 273.73 g/mol

The presence of the phenyl group and the amino acid backbone contributes to its interaction with various biological targets.

Research indicates that (2S,3R)-2-amino-3-phenylmethoxybutanoic acid exerts its biological effects primarily through modulation of neurotransmitter systems and inflammatory pathways.

- Neurotransmitter Modulation : This compound has been shown to influence glutamatergic signaling pathways, potentially acting as a modulator at the metabotropic glutamate receptors (mGluRs) . Such interactions are crucial in conditions like anxiety and depression.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and mediators, thereby offering protective effects in models of inflammation . This anti-inflammatory activity is particularly relevant in chronic pain conditions.

Biological Activity Data

The biological activities of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid are summarized in the following table:

Case Studies

Several case studies highlight the therapeutic potential of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid:

- Chronic Pain Management : In a rodent model of neuropathic pain, administration of this compound significantly reduced pain responses and improved mechanical allodynia scores. The study concluded that its anti-inflammatory properties were pivotal in mediating these effects .

- Neuroprotection : In vitro studies demonstrated that (2S,3R)-2-amino-3-phenylmethoxybutanoic acid could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS) levels .

Research Findings

Recent research has further elucidated the mechanisms behind the compound's biological activity:

- A study investigating the structure-activity relationship (SAR) found that modifications to the phenyl ring enhanced receptor affinity and selectivity towards mGluRs, suggesting avenues for drug design .

- Another investigation revealed that the compound's ability to inhibit fatty acid amide hydrolase (FAAH) could contribute to its analgesic effects by increasing endogenous cannabinoid levels .

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H/t8-,10+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECHCUXLJZQHOJ-SCYNACPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.